1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione
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Description
1-(Furan-2-ylmethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C8H6N2O4 . It has a molecular weight of 194.14 .
Synthesis Analysis
The synthesis of imidazolidine-2,4,5-trione compounds has been reported in the literature . One method involves the oxidation of glycoluril with potassium persulfate, resulting in imidazolidine-2,4,5-trione . The reaction conditions were optimized to achieve the best yield, with a reaction temperature of 75°C, an oxidant amount of 1 equivalent, and a reaction time of 2 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to an imidazolidine-2,4,5-trione ring . The structure was confirmed by various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Imidazolidine-2,4,5-trione is a useful intermediate that can be used to synthesize imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles . The compound was first prepared by Heinrich and Ernst in 1913 by the condensation of urea and oxalyl dichloride .Mechanism of Action
While the specific mechanism of action for 1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione is not mentioned in the search results, imidazolidine-2,4,5-triones have been studied as inhibitors of the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1) . TDP1 is a eukaryotic DNA repair enzyme that specifically cleaves the covalent bond between the 3′-phosphate group of DNA and the tyrosine associated with a small peptide remaining after proteolysis/denaturation of Top1 (topoisomerase 1) .
Future Directions
Properties
IUPAC Name |
1-(furan-2-ylmethyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-6-7(12)10(8(13)9-6)4-5-2-1-3-14-5/h1-3H,4H2,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFXGELWLVTAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252762 |
Source
|
Record name | 1-(2-Furanylmethyl)-2,4,5-imidazolidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744243-43-4 |
Source
|
Record name | 1-(2-Furanylmethyl)-2,4,5-imidazolidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=744243-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Furanylmethyl)-2,4,5-imidazolidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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